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Compound of Interest

Compound Name: 1,1'-Binaphthyl-2,2'-diamine

Cat. No.: B044522

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective a-amination of carbonyl compounds is a powerful transformation in
organic synthesis, providing direct access to chiral a-amino carbonyl moieties. These structural
motifs are prevalent in a vast array of pharmaceuticals, natural products, and are valuable
chiral building blocks. Among the various catalytic systems developed for this purpose, those
employing catalysts derived from 1,1'-binaphthyl-2,2'-diamine (BINAM) have emerged as a
promising class of organocatalysts.

This document provides detailed application notes and protocols for the enantioselective a-
amination of carbonyl compounds, with a focus on the well-established use of BINAM-derived
phosphoric acid catalysts in chiral anion phase-transfer catalysis.

Application Notes

The primary application of BINAM catalysts in the enantioselective a-amination of carbonyl
compounds involves the use of BINAM-derived phosphoric acids (BDPAS). These catalysts
have proven particularly effective in the a-amination of cyclic ketones, such as indanones and
benzosuberones, using aryldiazonium salts as the electrophilic nitrogen source.[1][2][3] This
methodology proceeds via a chiral anion phase-transfer mechanism, where the chiral
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phosphate anion pairs with the aryldiazonium cation, facilitating its dissolution in a nonpolar
solvent and creating a chiral environment for the subsequent enantioselective reaction with the
enolate of the carbonyl compound.[1][3]

Key advantages of this method include:

» High Enantioselectivity: Excellent enantiomeric excesses (ee) have been reported for a
range of substrates.[2]

e Broad Substrate Scope: The methodology is applicable to various indanone and
benzosuberone derivatives.[1][2]

o Versatile Products: The resulting a-diazenated carbonyl compounds can be readily
converted to valuable a-amino acid derivatives through reduction of the azo group.[1][2]

While BINAM-prolinamide catalysts are effective in other asymmetric transformations like aldol
reactions, their application in enantioselective a-amination is not as widely documented in the
current literature. The focus of established protocols remains on the use of BINAM-derived
phosphoric acids.

Data Presentation

Table 1: Optimization of the Enantioselective a-
Amination of 1-Indanone with a Phenyl-diazonium
Salt[2]
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Entry Catalyst Solvent Base Conversion ee (%)
(%)
1 la Toluene NaH >95 10
2 la Toluene K2COs3 15 13
3 la Toluene Naz2HPOa4 60 12
4 la Toluene NaHCO:s 70 12
5 1b Toluene NaH2POa4 85 87
6 1b CH2Cl2 NaHz2POa4 >95 85
7 1b MTBE NaH2PO4 >95 86
8 1b Cyclohexane NaH2POa4 >95 90

Reaction Conditions: 1-indanone (1 equiv.), catalyst (5 mol%), base (6 equiv.),
phenyldiazonium tetrafluoroborate (1.2 equiv.), solvent (0.025 M), room temperature, 2-24 h.

Table 2: Substrate Scope of the Enantioselective a-

Amination using Catalyst 1b[2]

Substrate Product Yield (%) ee (%)
2-Phenylazo-1-
1-Indanone ) 85 20
indanone
) 5-Methoxy-2-
5-Methoxy-1-indanone 82 91

phenylazo-1-indanone

5-Fluoro-2-phenylazo-

5-Fluoro-1-indanone ) 75 92
1-indanone
2-Phenylazo-

Benzosuberone 78 96
benzosuberone

) Corresponding
B-Ketoamide ] 91 90
diazene
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Reaction Conditions: Nucleophile (1 equiv.), catalyst 1b (10 mol%), NaH2POa (6 equiv.),
aryldiazonium tetrafluoroborate (1.2 equiv.), cyclohexane or MTBE (0.025 M).

Mandatory Visualization
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Caption: Proposed mechanism for the BINAM-phosphoric acid catalyzed enantioselective a-
amination.
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Reaction Setup | Combine carbonyl compound, BINAM catalyst, and base in solvent.

Reagent Addition | Add aryldiazonium salt to the mixture.

Reaction | Stir at room temperature for the specified time.

Work-up | Quench the reaction and perform extraction.

Purification | Purify the crude product by column chromatography.

Analysis | Determine yield and enantiomeric excess (chiral HPLC).

Click to download full resolution via product page

Caption: General experimental workflow for the enantioselective a-amination.
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Experimental Protocols
General Procedure for the Enantioselective a-Amination
of 1-Indanone

This protocol is a representative example for the enantioselective a-amination of a cyclic
ketone using a BINAM-derived phosphoric acid catalyst.[2]

Materials:

1-Indanone

e (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BINAM-
phosphoric acid catalyst 1b)

e Sodium dihydrogen phosphate (NaH2POa)

e Phenyldiazonium tetrafluoroborate

e Cyclohexane (anhydrous)

o Standard laboratory glassware and stirring equipment
e Thin-layer chromatography (TLC) apparatus

« Silica gel for column chromatography

Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:

e Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add 1-indanone (1.0
equiv.), the BINAM-derived phosphoric acid catalyst 1b (0.10 equiv.), and sodium dihydrogen
phosphate (6.0 equiv.).

e Solvent Addition: Add anhydrous cyclohexane to achieve a concentration of 0.025 M with
respect to the 1-indanone.
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o Reagent Addition: To the resulting suspension, add phenyldiazonium tetrafluoroborate (1.2
equiv.) in one portion.

e Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the
progress of the reaction by TLC until the starting material is consumed (typically 2-24 hours).

e Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium
bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x
20 mL).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the crude product by flash column
chromatography on silica gel.

o Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Synthesis of the BINAM-derived Phosphoric Acid
Catalyst

The BINAM-derived phosphoric acid catalysts are typically synthesized from the corresponding
BINOL derivatives, which in turn can be prepared from BINAM. The synthesis involves the
phosphorylation of the diol with phosphorus oxychloride followed by hydrolysis. For detailed
synthetic procedures of the specific catalysts, it is recommended to consult the primary
literature.

Conclusion

The use of BINAM-derived phosphoric acids as chiral anion phase-transfer catalysts provides a
highly effective and enantioselective method for the a-amination of cyclic ketones. The
operational simplicity of the protocols and the synthetic utility of the a-amino ketone products
make this a valuable tool for researchers in organic synthesis and drug discovery. Further
research may expand the scope of this methodology to other classes of carbonyl compounds
and nitrogen sources.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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